molecular formula C8H11BrN2O2 B1439412 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid CAS No. 182415-17-4

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1439412
CAS RN: 182415-17-4
M. Wt: 247.09 g/mol
InChI Key: JVMWDDZTVXATAJ-UHFFFAOYSA-N
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Description

“4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Its molecular formula is C7H11BrN2 .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular weight of “4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid” is 203.08000 .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The boiling point of “4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid” is 229.8±13.0°C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including the compound , have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Drug Discovery

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They are often used in drug discovery due to their fascinating properties .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can help control unwanted plant growth in agricultural settings .

Coordination Chemistry

Pyrazoles are used in coordination chemistry, where they can form complexes with metals . For instance, 4-bromopyrazole may be used in the preparation of solid hexacoordinate complexes .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used to create compounds that contain metal-carbon bonds . These compounds have a wide range of applications, from catalysis to materials science .

Synthesis of Derivatives

The compound can serve as a starting material in the synthesis of various derivatives. For example, it may be used in the synthesis of 1,4’-bipyrazoles .

Biological Research

In biological research, synthesized pyrazole derivatives have been found to cause certain cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Advanced Material Science

In advanced material science, pyrazoles are used in the development of new materials with unique properties. They can be used in the creation of polymers, dyes, and other materials .

Safety and Hazards

“4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid” is harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

It is known that 4-bromopyrazole, a related compound, inhibits oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular energy metabolism and ion transport.

Biochemical Pathways

Given the known effects of 4-bromopyrazole on oxidative phosphorylation and calcium uptake , it is plausible that this compound could affect pathways related to energy metabolism and cellular signaling.

Result of Action

Based on the known effects of 4-bromopyrazole, it is plausible that this compound could affect cellular energy metabolism and ion transport, potentially leading to changes in cell function and viability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid. For instance, the compound’s solubility and stability could be affected by factors such as pH and temperature . Additionally, the presence of other substances in the environment, such as proteins or lipids, could influence the compound’s absorption and distribution.

properties

IUPAC Name

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMWDDZTVXATAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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